molecular formula C6H10O B2356559 2alpha-Vinylcyclopropane-1beta-methanol CAS No. 15135-98-5

2alpha-Vinylcyclopropane-1beta-methanol

Cat. No.: B2356559
CAS No.: 15135-98-5
M. Wt: 98.145
InChI Key: BBEUBSMPIQDNHL-RITPCOANSA-N
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Description

2alpha-Vinylcyclopropane-1beta-methanol is an organic compound with the molecular formula C6H10O. It features a three-membered cyclopropane ring with a vinyl group and a hydroxyl group attached to it. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis .

Scientific Research Applications

2alpha-Vinylcyclopropane-1beta-methanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2alpha-Vinylcyclopropane-1beta-methanol typically involves the reaction of 1,4-dihalobutene-2 with malonic esters under anhydrous conditions. The reaction proceeds through the formation of a sodiomalonate anion, which then reacts with the dihalobutene to form the cyclopropane ring . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often involves the use of metallic alkoxides in an organic solution. The addition of an alcoholic metallic alkoxide to the organic solution of 1,4-dihalobutene-2 and a malonic ester results in the formation of the desired compound . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2alpha-Vinylcyclopropane-1beta-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The vinyl group can be reduced to form saturated cyclopropane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of various substituted cyclopropane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Vinylcyclopropane: Similar in structure but lacks the hydroxyl group.

    Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the vinyl group.

    Vinylcyclopropane-1,1-dicarboxylate: Contains additional carboxylate groups.

Uniqueness

2alpha-Vinylcyclopropane-1beta-methanol is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclopropane ring. This combination of functional groups provides it with distinct reactivity and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

[(1R,2S)-2-ethenylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUBSMPIQDNHL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15135-98-5
Record name rac-[(1R,2S)-2-ethenylcyclopropyl]methanol
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